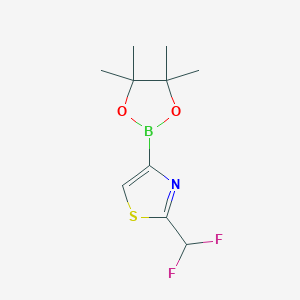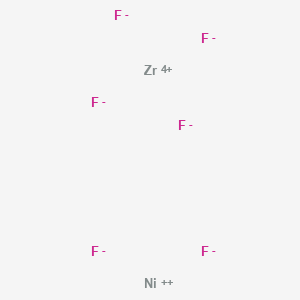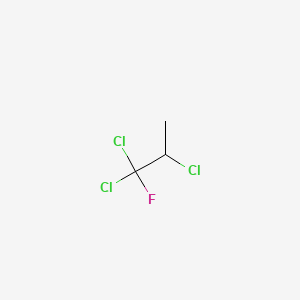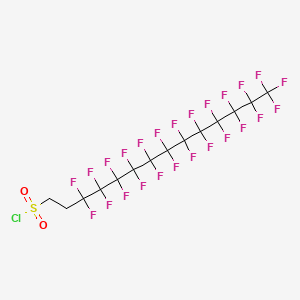
1-(1-Cyclohexen-1-Yl)-2,2,2-Trifluoroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Cyclohexen-1-Yl)-2,2,2-Trifluoroethanone is an organic compound with the molecular formula C10H13F3O. This compound is characterized by the presence of a trifluoromethyl group attached to a cyclohexene ring, making it a unique entity in the realm of organic chemistry. It is often used as an intermediate in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
The synthesis of 1-(1-Cyclohexen-1-Yl)-2,2,2-Trifluoroethanone can be achieved through several methods. One common approach involves the reaction of cyclohexene with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions typically include a temperature range of 0-50°C and a reaction time of 2-4 hours. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-(1-Cyclohexen-1-Yl)-2,2,2-Trifluoroethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.
Applications De Recherche Scientifique
1-(1-Cyclohexen-1-Yl)-2,2,2-Trifluoroethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(1-Cyclohexen-1-Yl)-2,2,2-Trifluoroethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclohexene ring provides structural stability and facilitates binding to specific sites on enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparaison Avec Des Composés Similaires
1-(1-Cyclohexen-1-Yl)-2,2,2-Trifluoroethanone can be compared with other similar compounds, such as:
Cyclohexenone: An enone with a similar ring structure but different functional groups, leading to distinct reactivity and applications.
N-(1-Cyclohexen-1-yl)piperidine: A compound with a similar cyclohexene ring but containing a piperidine group, used in different chemical and biological contexts.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H9F3O |
|---|---|
Poids moléculaire |
178.15 g/mol |
Nom IUPAC |
1-(cyclohexen-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H9F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h4H,1-3,5H2 |
Clé InChI |
JRKHARIWNJGVKH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


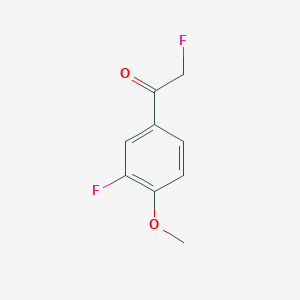
![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)
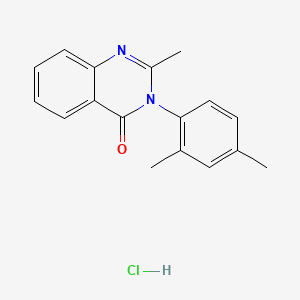
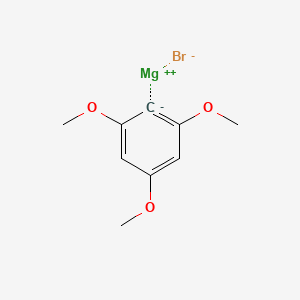
![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)
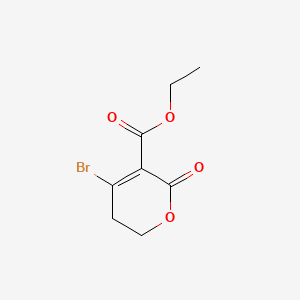

![2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13421019.png)
![3-(2'-Fluoro[1,1'-biphenyl]-4-yl)butanoic acid](/img/structure/B13421025.png)

